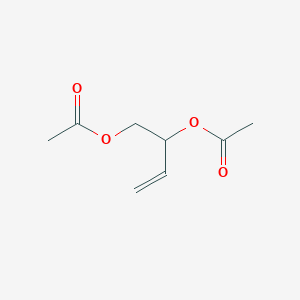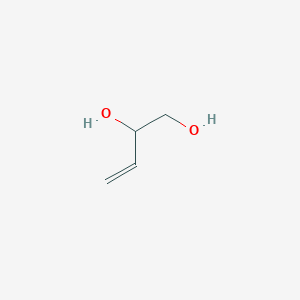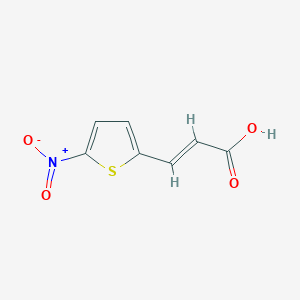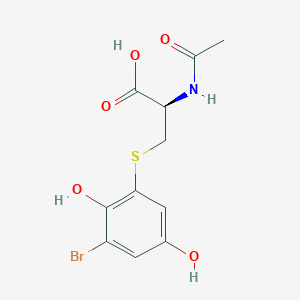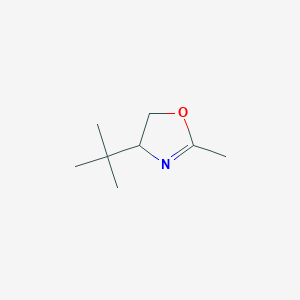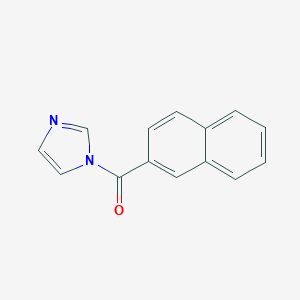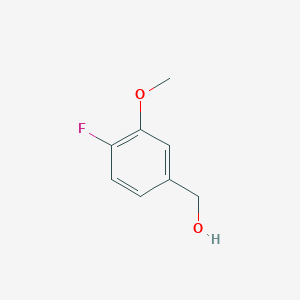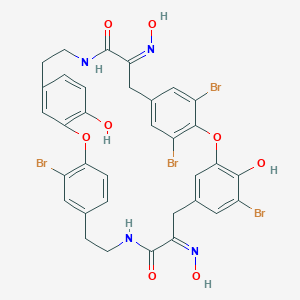
Tert-butyl (3R)-3-aminobutanoate
Übersicht
Beschreibung
Tert-butyl (3R)-3-aminobutanoate is a chemical compound that is used in various fields of research and industry. It is a part of the class of pyrrolidine carboxylic acid derivatives . It is a white or almost white powder .
Synthesis Analysis
The synthesis of tert-butyl (3R)-3-aminobutanoate can be achieved through various methods. For instance, it can be synthesized by the condensation of 3-aminopyrrolidine with tert-butyl bromoacetate . The final product can be obtained through acid hydrolysis and crystallization .Molecular Structure Analysis
The molecular structure of tert-butyl (3R)-3-aminobutanoate can be determined using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Tert-butyl (3R)-3-aminobutanoate can participate in various chemical reactions. For example, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads has been investigated . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .Physical And Chemical Properties Analysis
Tert-butyl (3R)-3-aminobutanoate is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .Wissenschaftliche Forschungsanwendungen
Research in Organic Chemistry
In organic chemistry research, Tert-butyl (3R)-3-aminobutanoate is used as a reagent in various chemical transformations. Its tert-butyl group is known for its unique reactivity pattern, which is beneficial in synthetic organic chemistry for creating new chemical entities .
Biocatalysis
The tert-butyl group’s unique structure allows for its application in biocatalytic processes. It can be used to modify enzymes or other proteins to enhance their stability or change their activity, which is useful in industrial biocatalysis .
Coordination Chemistry
Tert-butyl (3R)-3-aminobutanoate: can act as a ligand in coordination chemistry. It can bind to metal ions, forming complexes that are studied for their potential use in catalysis, magnetic materials, and as sensors.
Optoelectronics
The tert-butyl group affects electronic communication between redox units in certain compounds. This property is exploited in the field of optoelectronics, where Tert-butyl (3R)-3-aminobutanoate derivatives are investigated for their potential use in organic electronics and photonics .
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butyl (3R)-3-aminobutanoate is a complex compound that interacts with various targetsThe tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The mode of action of Tert-butyl (3R)-3-aminobutanoate is not fully understood. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is due to the crowded nature of the tert-butyl group, which can influence its interactions with other molecules
Biochemical Pathways
The tert-butyl group, a component of Tert-butyl (3R)-3-aminobutanoate, is known to be involved in various biochemical transformations. It has relevance in nature and its implication in biosynthetic and biodegradation pathways is well-documented . .
Result of Action
The tert-butyl group is known to exhibit a unique reactivity pattern, which can influence its interactions with other molecules and potentially lead to various cellular effects .
Action Environment
The action of Tert-butyl (3R)-3-aminobutanoate can be influenced by various environmental factors. For instance, the crowded nature of the tert-butyl group can influence its reactivity and interactions with other molecules . .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNZGWJTHWUMY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158849-23-1 | |
| Record name | 1,1-Dimethylethyl (3R)-3-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158849-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
